molecular formula C12H25NO3S2 B14703271 Ethanethiol, 2-(5-cyclopentylpentyl)amino-, hydrogen sulfate (ester) CAS No. 21208-99-1

Ethanethiol, 2-(5-cyclopentylpentyl)amino-, hydrogen sulfate (ester)

Cat. No.: B14703271
CAS No.: 21208-99-1
M. Wt: 295.5 g/mol
InChI Key: FLPBHSKQKWBWDM-UHFFFAOYSA-N
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Description

Ethanethiol, 2-(5-cyclopentylpentyl)amino-, hydrogen sulfate (ester) is a chemical compound with a complex structure that includes a thiol group, an amino group, and a sulfate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanethiol, 2-(5-cyclopentylpentyl)amino-, hydrogen sulfate (ester) typically involves the reaction of ethanethiol with 2-(5-cyclopentylpentyl)amine, followed by sulfation. The sulfation process can be achieved using various reagents such as sulfur trioxide-pyridine complex or chlorosulfonic acid. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle the exothermic nature of the sulfation reaction. The use of catalysts and optimized reaction conditions can further enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethanethiol, 2-(5-cyclopentylpentyl)amino-, hydrogen sulfate (ester) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanethiol, 2-(5-cyclopentylpentyl)amino-, hydrogen sulfate (ester) has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethanethiol, 2-(5-cyclopentylpentyl)amino-, hydrogen sulfate (ester) involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins, affecting their function. The sulfate ester can participate in sulfation reactions, modifying the activity of various biomolecules. These interactions can influence cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Ethanethiol: A simpler thiol compound with a similar structure but lacking the amino and sulfate ester groups.

    Methanethiol: Another thiol compound with a shorter carbon chain.

    Butanethiol: A thiol compound with a longer carbon chain.

Uniqueness

Ethanethiol, 2-(5-cyclopentylpentyl)amino-, hydrogen sulfate (ester) is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity.

Properties

CAS No.

21208-99-1

Molecular Formula

C12H25NO3S2

Molecular Weight

295.5 g/mol

IUPAC Name

5-(2-sulfosulfanylethylamino)pentylcyclopentane

InChI

InChI=1S/C12H25NO3S2/c14-18(15,16)17-11-10-13-9-5-1-2-6-12-7-3-4-8-12/h12-13H,1-11H2,(H,14,15,16)

InChI Key

FLPBHSKQKWBWDM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCCCCNCCSS(=O)(=O)O

Origin of Product

United States

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